![molecular formula C6H11NO B1316749 3-氧杂-8-氮杂双环[3.2.1]辛烷 CAS No. 280-07-9](/img/structure/B1316749.png)

3-氧杂-8-氮杂双环[3.2.1]辛烷

描述

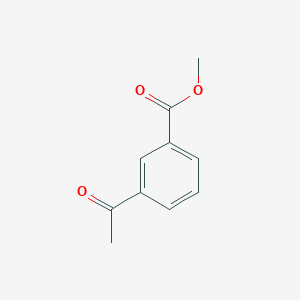

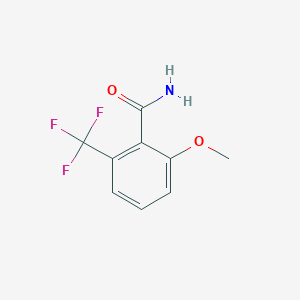

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride has a molecular weight of 149.62 .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold is one approach . Another approach is the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .Molecular Structure Analysis

The molecular formula of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is C6H11NO.ClH . The molecular weight is 149.62 .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99 : 1 dr, 99% ee). A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .科学研究应用

手性环系合成

3-氧杂-8-氮杂双环[3.2.1]辛烷在合成手性7-氧杂-2-氮杂双环[2.2.1]庚烷和8-氧杂-6-氮杂双环[3.2.1]辛烷环系中起着至关重要的作用。这个过程涉及碳水化合物磷酰胺酸酯衍生物的特定保护反应,为创建此类双环提供了一条途径 (Francisco, Herrera, & Suárez, 2000)。

功能化双环骨架的制备

该化合物是开发功能化8-氧杂-6-氮杂双环[3.2.1]辛烷的组成部分。这些骨架对于创建表现出柔生素生物碱药效特征的结构非常重要 (Williams, Patnaik, & Cortez, 2007)。

氨基环化的催化

一种新方法涉及使用一锅氨基环化将2,5-四氢呋喃二甲醇转化为8-氧杂-3-氮杂双环[3.2.1]辛烷。这个过程由Pt/NiCuAlOx催化,为合成生物活性分子提供了有价值的构建模块 (Cui et al., 2015)。

药物应用

在药物研究中,该化合物已被用于开发强效抑制剂。具体来说,它被用于创建PKI-179,这是一种口服有效的双磷酸肌醇-3-激酶(PI3K)/哺乳动物雷帕霉素靶标(mTOR)抑制剂 (Venkatesan et al., 2010)。

合成化学

3-氧杂-8-氮杂双环[3.2.1]辛烷用于合成化学中构建各种双环吗啉替代物。一种涉及[3+2]环加成和后续反应的方法证明了该化合物在大规模生成这些结构方面的用途 (Sokolenko et al., 2017)。

桥联吗啉的合成

该化合物在合成桥联吗啉中也至关重要,从某些二羧酸开始,并使用无溶剂步骤进行关键环化。这些合成提供了对8-氧杂-3-氮杂-双环[3.2.1]辛烷和9-氧杂-3-氮杂-双环[3.3.1]壬烷等结构的访问 (Zaytsev et al., 2016)。

天然和合成产物的合成

该化合物对于合成各种天然和合成产物至关重要,特别是在创建2,7-二氧杂双环[3.2.1]辛烷的多功能糖基衍生物中,这些衍生物是许多生物重要化合物中的关键元素。这些衍生物可用作吡喃或呋喃系列中合成天然分子的起点 (Ievlev et al., 2016)。

功能化杂环支架的开发

3-氧杂-8-氮杂双环[3.2.1]辛烷有助于功能化2,8-二杂双环[3.2.1]辛烷的合成和反应性。这些化合物由于其天然丰度和多功能反应性,是许多生物活性天然产物家族的核心,并在现代有机合成中具有价值 (Flores & Díez, 2014)。

作用机制

Target of Action

The primary targets of 3-Oxa-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 3-Oxa-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Oxa-8-azabicyclo[32It is known that compounds with a similar structure, such as tropane alkaloids, display a wide array of interesting biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Oxa-8-azabicyclo[32It is recommended to avoid dust formation and breathing vapors, mist, or gas when handling the compound .

未来方向

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This includes the development of methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

属性

IUPAC Name |

3-oxa-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNILDQSRDHCFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570351 | |

| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxa-8-azabicyclo[3.2.1]octane | |

CAS RN |

280-07-9 | |

| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride?

A1: Unfortunately, the abstract provided does not delve into the specific structural characteristics of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride such as its molecular formula, weight, or spectroscopic data. The article primarily focuses on the synthesis process of this compound []. To get detailed structural information, a deeper analysis of the full research paper would be required.

Q2: Are there any details available regarding the applications of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride?

A2: The abstract focuses solely on the synthesis methodology of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride and does not elaborate on its potential applications []. Further investigation into the full research article and related literature is needed to determine any specific applications for this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)